Product packaging for Dichloronickel;dihydrate(Cat. No.:CAS No. 17638-48-1)

Dichloronickel;dihydrate

Cat. No.: B091061
CAS No.: 17638-48-1
M. Wt: 165.63 g/mol
InChI Key: UGNANEGDDBXEAS-UHFFFAOYSA-L
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Description

Foundational Significance in Inorganic Chemistry

The foundational importance of dichloronickel dihydrate in inorganic chemistry stems from its role as a versatile precursor for various nickel compounds and its distinct structural characteristics. Unlike the hexahydrate form, which consists of discrete trans-[NiCl₂(H₂O)₄] molecules and two molecules of water of crystallization, the dihydrate features a polymeric structure. wikipedia.org In NiCl₂·2H₂O, infinite chains of NiCl₂ are formed where the chloride ions act as bridging ligands between nickel centers. The remaining coordination sites on the octahedral nickel atoms are occupied by water molecules in a trans configuration. wikipedia.org This structural arrangement is intermediate between the anhydrous salt (NiCl₂) and the fully hydrated hexahydrate. wikipedia.org

Heating the dihydrate further does not simply result in the anhydrous form; this transformation typically requires more rigorous methods, such as heating in a stream of hydrogen chloride (HCl) gas or with thionyl chloride. atamanchemicals.comwikipedia.org This property highlights the different nature of the water molecules' coordination in the various hydrates of nickel chloride. Dichloronickel dihydrate is a crucial starting material for the synthesis of other nickel salts and coordination complexes. musechem.comatamanchemicals.com For instance, it is a precursor for creating nickel phosphine (B1218219) complexes, which are instrumental as catalysts in organic synthesis. fishersci.it

Table 1: Physical and Chemical Properties of Nickel Chloride Hydrates

Property Dichloronickel Dihydrate (NiCl₂·2H₂O) Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) Anhydrous Nickel(II) Chloride (NiCl₂)
Molar Mass 165.63 g/mol nih.gov 237.69 g/mol wikipedia.org 129.60 g/mol wikipedia.orgchemicalbook.com
Appearance Yellowish solid atamanchemicals.comwikipedia.org Green monoclinic crystals atamanchemicals.comwikipedia.orgchemicalbook.com Yellow-brown deliquescent crystals wikipedia.orgchemicalbook.com
Crystal Structure Polymeric chains with bridging chlorides wikipedia.org Monoclinic, trans-[NiCl₂(H₂O)₄]·2H₂O wikipedia.orgnih.gov Cadmium chloride (CdCl₂) structure wikipedia.org
Solubility in Water Soluble musechem.com 254 g/100 mL at 20°C chemicalbook.comchemicalbook.com 64.2 g/100 mL at 20°C chemicalbook.comnih.gov

| Melting Point | Decomposes upon heating atamanchemicals.comwikipedia.org | 140 °C (decomposes) wikipedia.org | 1001 °C wikipedia.orgchemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Scope of Academic Inquiry and Research Trajectories

The academic and industrial research involving dichloronickel dihydrate is broad and continues to expand. A primary area of investigation is its application in catalysis. Nickel-based catalysts, often prepared from dichloronickel dihydrate and its derivatives, are valued as more cost-effective alternatives to palladium catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. fishersci.it

Current research trajectories focus on several key areas:

Synthesis of Novel Coordination Complexes: Dichloronickel dihydrate is a fundamental starting material for creating complex nickel compounds with specific electronic and magnetic properties. For example, it reacts with ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) to form complexes such as [NiCl₂(dppe)], a catalyst used in organic synthesis. wikipedia.org Similarly, its reaction with ethylenediamine (B42938) leads to the formation of tris(ethylenediamine)nickel(II) chloride, a model compound for studying coordination chemistry. evitachem.com

Development of Advanced Catalysts: Research is ongoing to develop more efficient and selective nickel catalysts for a variety of organic transformations. This includes its use in combination with reducing agents like lithium aluminum hydride for the reduction of alkenes and alkynes, and for the chemoselective thioacetalization of aldehydes. fishersci.it

Materials Science: Dichloronickel dihydrate serves as a precursor in the fabrication of nickel-based materials, including nickel oxide (NiO) nanoparticles and other composites that have applications in electronics and photocatalysis. sigmaaldrich.com The controlled decomposition of nickel complexes derived from the dihydrate allows for the synthesis of these materials with specific morphologies and properties.

Table 2: Selected Research Applications of Dichloronickel Dihydrate Derivatives

Derivative Compound Precursors Application Area Research Focus
Bis(triphenylphosphine)nickel(II) chloride Dichloronickel dihydrate, Triphenylphosphine Organic Synthesis Catalyst for alkyne trimerization and cross-coupling reactions. fishersci.it
Dichloro(1,2-bis(diphenylphosphino)ethane)nickel(II) Nickel(II) chloride hexahydrate, dppe wikipedia.org Catalysis Used in Kumada catalyst-transfer polycondensation and Ullmann homocoupling reactions. chemicalbook.com
Tris(ethylenediamine)nickel(II) chloride hydrate (B1144303) Nickel(II) chloride hexahydrate, Ethylenediamine Coordination Chemistry Model compound for studying ligand exchange and redox behavior. evitachem.com

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2H4NiO2 B091061 Dichloronickel;dihydrate CAS No. 17638-48-1

Properties

CAS No.

17638-48-1

Molecular Formula

Cl2H4NiO2

Molecular Weight

165.63 g/mol

IUPAC Name

dichloronickel;dihydrate

InChI

InChI=1S/2ClH.Ni.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2

InChI Key

UGNANEGDDBXEAS-UHFFFAOYSA-L

SMILES

O.O.Cl[Ni]Cl

Canonical SMILES

O.O.[Cl-].[Cl-].[Ni+2]

Synonyms

nickel chloride
nickel chloride dihydrate
nickel chloride hemihydrate
nickel chloride heptahydrate
nickel chloride hexahydrate
nickel chloride hydrate
nickel chloride monohydrate
nickel chloride monohydroxide
nickel chloride tetrahydrate
nickel chloride trihydroxide

Origin of Product

United States

Synthetic Methodologies and Control Parameters for Dichloronickel Dihydrate

Controlled Thermal Dehydration Pathways of Higher Hydrates

The most common and direct route to dichloronickel dihydrate involves the careful heating of nickel(II) chloride hexahydrate. This process is governed by specific temperature regimes and is significantly influenced by the surrounding atmospheric conditions and the presence of dehydrating agents.

Specific Temperature Regimes for Targeted Dihydrate Formation

The conversion of nickel(II) chloride hexahydrate to the dihydrate is achieved by heating within a well-defined temperature range. Research indicates that heating the hexahydrate between 66 °C and 133 °C is effective for producing the yellowish dihydrate, NiCl₂·2H₂O. nih.govacs.org The dehydration process is visually marked by a color change from the green of the hexahydrate to the yellow of the dihydrate. nih.govacs.org

Thermogravimetric analysis (TGA) provides more detailed insights into the dehydration process. Studies have shown that the dehydration of NiCl₂·6H₂O can occur in multiple steps. One study identified two main dehydration plateaus between 80 to 160 °C and 210 to 300 °C, corresponding to the removal of water molecules. ijsrst.com Another non-isothermal study detailed the dehydration in three steps, with the final step above 110 °C representing the conversion of the dihydrate to the anhydrous form. google.com A two-step variable-temperature method has also been explored, involving a pre-dehydration at 270°C for 2 hours, followed by sintering at a higher temperature to achieve the anhydrous form, implying that the dihydrate is a stable intermediate at the lower temperature range. googleapis.com

The precise temperature for optimal dihydrate formation can be influenced by the experimental setup and heating rate. The following table summarizes temperature data from various studies for the formation of dichloronickel dihydrate from its hexahydrate.

Temperature Range (°C)MethodologyReference
66-133Heating of hexahydrate nih.govacs.org
80-160 (first plateau)Thermogravimetric Analysis (TGA) ijsrst.com
>110 (start of final dehydration step)Non-isothermal TG/DTG/DTA google.com
~270 (pre-dehydration)Two-step variable-temperature method googleapis.com

Influence of Atmospheric Conditions and Dehydrating Agents on Product Purity

The atmosphere in which the dehydration is conducted plays a crucial role in the purity of the resulting dichloronickel dihydrate. Simply heating the hydrated salt in air can lead to the formation of nickel oxide or oxychloride, especially at higher temperatures. ijsrst.comgoogle.com To prevent these side reactions, the dehydration can be performed under a stream of hydrogen chloride (HCl) gas. nih.govacs.org The HCl atmosphere suppresses the hydrolysis of the nickel chloride.

The use of an inert atmosphere, such as nitrogen, can also be employed to prevent oxidation. google.commdpi.com Studies comparing dehydration in static air versus a flowing nitrogen environment have shown that the reaction proceeds differently, with thermogravimetric curves revealing a different number of steps in each atmosphere. ijsrst.comgoogle.com

In addition to atmospheric control, chemical dehydrating agents can be utilized to facilitate the formation of the dihydrate and, more commonly, the anhydrous form. Thionyl chloride (SOCl₂) is a particularly effective reagent for this purpose. The reaction of nickel(II) chloride hexahydrate with thionyl chloride efficiently removes the water molecules, yielding anhydrous nickel chloride. nih.govacs.org While the primary product is anhydrous, careful control of stoichiometry and reaction conditions could potentially be adapted to target the dihydrate.

A method for preparing high-purity anhydrous nickel chloride from the hexahydrate involves the use of an organic solvent mixture of ethanol (B145695) and propanol (B110389) as a dehydrating agent, followed by vacuum distillation. rsc.org This approach highlights the use of organic solvents to control the dehydration process.

The following table outlines the influence of different atmospheric conditions and dehydrating agents on the dehydration of hydrated nickel chloride.

ConditionEffect on ProductReference
Heating in airPotential for nickel oxide/oxychloride formation ijsrst.comgoogle.com
Heating under HCl gas streamSuppresses hydrolysis, promotes pure chloride formation nih.govacs.org
Heating in nitrogen atmospherePrevents oxidation google.commdpi.com
Thionyl chloride (SOCl₂)Effective for producing anhydrous NiCl₂ nih.govacs.org
Ethanol and Propanol mixtureUsed as a dehydrating agent for high-purity anhydrous NiCl₂ rsc.org

Advanced Synthetic Strategies for Nickel(II) Halide Hydrates

Beyond conventional thermal dehydration, several advanced synthetic methodologies are being explored for the preparation of metal halides and their hydrates, offering potential advantages in terms of reaction time, product morphology, and purity. While often aimed at producing anhydrous materials or nanoparticles, these techniques can be adapted for the synthesis of specific hydrates like dichloronickel dihydrate.

Mechanochemical synthesis , which involves inducing reactions through mechanical force (e.g., ball milling), has been used to prepare nickel(II) complexes from nickel chloride. rsc.orgresearchgate.netrsc.org This solid-state method can be a solvent-free and energy-efficient route. By controlling the reaction time and energy input, it may be possible to isolate intermediate hydrated species.

Sonochemical synthesis utilizes the energy of ultrasonic waves to drive chemical reactions. This method has been employed for the synthesis of nickel hydroxide (B78521) nanoparticles from nickel chloride precursors. illinois.eduresearchgate.netnih.govresearchgate.net The intense local heating and pressure generated by acoustic cavitation can influence reaction kinetics and product characteristics, potentially offering a pathway to controlled hydration states.

Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times. sciensage.infosphinxsai.comsdiarticle4.comscispace.comsciensage.info It has been used to synthesize nickel complexes and nanoparticles from nickel(II) chloride hexahydrate. The rapid and uniform heating provided by microwaves could be precisely controlled to target the formation of the dihydrate.

Spray drying is a technique that involves atomizing a solution of the precursor (e.g., aqueous nickel chloride) into a hot gas stream. This method has been investigated for the production of anhydrous nickel chloride, often involving a subsequent thermal drying step. acs.orggoogle.com By carefully controlling the exit temperature and residence time in the spray dryer, it is feasible to produce hydrated nickel chloride with a specific water content, including the dihydrate. google.com

Solution combustion synthesis is a self-propagating, high-temperature synthesis method that uses a redox reaction between a metal nitrate (B79036) (oxidizer) and a fuel (e.g., glycine). nih.govijsrst.comijsrst.comrsc.orgacs.org While typically used to produce oxides and metals, the principles could potentially be adapted to halide systems under specific atmospheric controls to yield hydrated or anhydrous salts.

These advanced methods offer promising alternatives to traditional synthetic routes, providing avenues for greater control over the physical and chemical properties of dichloronickel dihydrate and other nickel halide hydrates. Further research is needed to fully optimize these techniques for the specific synthesis of NiCl₂·2H₂O.

Crystallographic and Solid State Structural Elucidation of Dichloronickel Dihydrate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been the primary technique for elucidating the precise atomic arrangement within dichloronickel dihydrate. These studies have been instrumental in determining the fundamental structural parameters and understanding the nature of bonding within the crystal lattice.

Determination of Crystal System and Unit Cell Parameters

Dichloronickel dihydrate crystallizes in the monoclinic system. While various space groups and unit cell parameters have been reported for related nickel chloride hydrates, detailed crystallographic data for the dihydrate form is crucial for a complete understanding. For instance, the tetrahydrate, NiCl₂·4H₂O, has been determined to crystallize in the space group P2₁/n. gla.ac.uk The hexahydrate, NiCl₂·6H₂O, is also monoclinic, with the space group I2/m. mdpi.comcrystallography.net

Interactive Data Table: Crystal Data for Nickel Chloride Hydrates

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
NiCl₂·4H₂O gla.ac.ukMonoclinicP2₁/n---100.32(3)
NiCl₂·6H₂O mdpi.comcrystallography.netMonoclinicI2/m6.5579(2)7.0244(3)8.7291(3)96.702(4)

Analysis of Coordination Geometry and Metal-Ligand Bond Distances

The nickel(II) ion in dichloronickel dihydrate exhibits an octahedral coordination geometry. wikipedia.orgub.ro The coordination sphere is composed of four chloride ions and two water molecules. The trans sites on the octahedral centers are occupied by the aquo ligands. wikipedia.org In related nickel complexes, such as those with pyridin-2-one, the Ni-O bond distances are influenced by the nature of the ligands, with average distances of 2.057(4) Å in a neutral complex and 2.047(2) Å in an ionic complex. semanticscholar.org In the case of trans-[NiCl₂(H₂O)₄], single-crystal X-ray data revealed Ni-Cl and Ni-O bond lengths of approximately 2.38 Å and 2.10 Å, respectively. rsc.org More precise neutron diffraction data for the same compound provided values of 2.359(7) Å for Ni-Cl and 2.05(1) Å for Ni-O. rsc.org X-ray scattering experiments on aqueous solutions of Ni(II) ions have measured Ni-O distances to be around 2.04 Å. mdpi.com

Interactive Data Table: Selected Bond Distances in Nickel(II) Complexes

ComplexBondBond Length (Å)Method
trans-[NiCl₂(H₂O)₄] rsc.orgNi-Cl2.38X-ray Diffraction
trans-[NiCl₂(H₂O)₄] rsc.orgNi-O2.10X-ray Diffraction
trans-[NiCl₂(H₂O)₄] rsc.orgNi-Cl2.359(7)Neutron Diffraction
trans-[NiCl₂(H₂O)₄] rsc.orgNi-O2.05(1)Neutron Diffraction
Aqueous Ni(II) mdpi.comNi-O2.04X-ray Scattering
[NiCl₂(Hhp)₄] semanticscholar.orgNi-O2.057(4)X-ray Diffraction
[Ni(Hhp)₆]Cl₂ semanticscholar.orgNi-O2.047(2)X-ray Diffraction

Characterization of Infinite Chain Structures and Bridging Ligand Motifs

A defining feature of dichloronickel dihydrate is its polymeric structure, which consists of infinite chains of NiCl₂ units. wikipedia.org In this arrangement, both chloride centers act as bridging ligands, connecting adjacent nickel ions. wikipedia.org This is in contrast to the hexahydrate, which consists of discrete trans-[NiCl₂(H₂O)₄] molecules linked by weaker interactions with water of crystallization. wikipedia.org The formation of these infinite chains is a key structural motif that distinguishes the dihydrate from its more hydrated counterparts. Similar chloride-bridged dimeric structures have been observed in other nickel(II) complexes. researchgate.netmdpi.com

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of dichloronickel dihydrate is not solely dictated by the primary coordination bonds but is also significantly influenced by a network of weaker intermolecular forces, particularly hydrogen bonds.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.commdpi.com This method allows for the mapping of close contacts and provides a fingerprint plot that summarizes the nature and extent of different types of interactions. For instance, in a related nickel complex, Hirshfeld analysis revealed that H···H, O···H/H···O, and H···Cl interactions were the most significant contributors to the crystal packing, accounting for 56.4%, 16.4%, and 13.3% of the total interactions, respectively. nih.govnih.gov This type of analysis provides a detailed understanding of the forces governing the supramolecular architecture.

Temperature-Dependent Structural Transitions and Phase Behavior

The structural integrity of dichloronickel dihydrate (NiCl₂·2H₂O) is intrinsically linked to its thermal environment. As the temperature fluctuates, the compound undergoes significant structural transitions, primarily driven by the loss of its water molecules of hydration. These transformations are critical to understanding the material's properties and potential applications.

In situ crystallography, a technique that allows for the real-time study of a crystal's structure as it is subjected to changing conditions like temperature, has been instrumental in elucidating the thermal behavior of dichloronickel dihydrate. nih.govrigaku.comesrf.frnih.gov This methodology enables the direct observation of lattice transformations as they occur.

Studies have shown that dichloronickel dihydrate undergoes dehydration to form anhydrous nickel chloride (NiCl₂). This process is not a simple, single-step event but involves distinct phase changes. The initial dihydrate phase is stable up to a certain temperature, beyond which the loss of water initiates a structural rearrangement. For instance, research on nickel(II) complexes has indicated clear structural changes occurring around 140 °C. acs.org Kinetic studies on the dehydration of NiCl₂·2H₂O have also identified that the process can occur in a single step in air, but in a nitrogen atmosphere, it may proceed in two steps, with losses of approximately 1.46 and 0.48 moles of H₂O. researchgate.netresearchgate.net

The combination of X-ray diffraction (XRD) with differential scanning calorimetry (DSC) provides a powerful tool for simultaneously monitoring crystallographic and thermal changes. rigaku.com This simultaneous analysis ensures that the observed structural transformations are directly correlated with thermal events like dehydration under identical experimental conditions. rigaku.com

The dehydration process can be summarized by the following reaction:

NiCl₂·2H₂O(s) → NiCl₂(s) + 2H₂O(g)

Thermogravimetric analysis (TGA) is a key technique used to quantify the mass loss associated with dehydration and to determine the thermal stability of the hydrate (B1144303). itlinc.com TGA studies on similar hydrated nickel compounds, such as nickel selenite (B80905) hydrates, show distinct mass loss steps corresponding to the removal of water, which are then correlated with phase transitions observed by XRD. mdpi.com In the case of dichloronickel dihydrate, TGA reveals that the material is stable up to a certain temperature, after which a distinct weight loss corresponding to the two water molecules is observed. researchgate.net This weight loss is a direct confirmation of the dehydration process that drives the structural transition.

The mechanism of dehydration can vary depending on the specific polymorph and experimental conditions. nih.gov For some hydrates, dehydration can proceed through the formation of an intermediate, isomorphous desolvate structure before rearranging to the final anhydrous phase. nih.gov In other cases, the loss of water and the formation of the new crystalline product can occur simultaneously. nih.gov Kinetic studies on NiCl₂·2H₂O suggest that the mechanism can be influenced by the surrounding atmosphere, with different models applying to dehydration in air versus a nitrogen atmosphere. researchgate.netresearchgate.net

The following interactive data table summarizes the key thermal and structural information for the dehydration of dichloronickel dihydrate based on available research findings.

PropertyValue/ObservationTechnique(s)
Dehydration Onset~140 °CTGA, DSC, Raman Spectroscopy acs.org
Dehydration MechanismAppears as a single step in air; two steps in N₂ atmosphere. researchgate.netresearchgate.netTGA researchgate.netresearchgate.net
Initial Crystal SystemMonoclinic (for the dihydrate)XRD
Final Crystal SystemNot explicitly stated in the provided context for the final anhydrous product.XRD
Intermediate PhasesPossible formation of partially dehydrated intermediates. researchgate.netresearchgate.netTGA researchgate.netresearchgate.net

This detailed analysis of the temperature-dependent behavior of dichloronickel dihydrate highlights the intricate relationship between its chemical composition and its solid-state structure.

Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the structural arrangement of atoms within the dichloronickel dihydrate complex.

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of water molecules and the coordination bonds between the nickel ion and its ligands. The IR spectrum of nickel chloride hydrates displays characteristic absorption bands that confirm the presence of water of hydration. researchgate.net Intense absorptions in the high-frequency region, specifically around 3425 cm⁻¹ and 3190 cm⁻¹, are attributed to the asymmetrical and symmetrical valence vibrations of coordinated water molecules. researchgate.net A broad absorption band centered near 1630 cm⁻¹ corresponds to the deformation scissor vibrational mode of these water molecules. researchgate.net

The lower frequency region of the spectrum provides information on the metal-ligand bonds. Vibrational bands for Ni-O have been identified, and specific vibrations corresponding to the Ni-Cl bond are also observed. chemmethod.comchemmethod.com For instance, a Ni-Cl bending vibration has been reported at 414.24 cm⁻¹, while other studies place the Ni-Cl vibration at 424 cm⁻¹. chemmethod.comchemmethod.comresearchgate.net The presence of a broad band around 3427 cm⁻¹ is a clear indicator of O-H stretching vibrations from the water molecules within the complex. researchgate.net Thermal treatment of the hydrate (B1144303) leads to the removal of water, which results in a significant decrease in the intensity of the water-related IR bands. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for Dichloronickel Dihydrate and Related Hydrates

Vibrational Mode Frequency (cm⁻¹) Reference
Asymmetric & Symmetric O-H Stretch ~3425 & ~3190 researchgate.net
H₂O Scissor Deformation ~1630 researchgate.net
Ni-Cl Vibration ~424 chemmethod.comchemmethod.com

Raman spectroscopy complements IR spectroscopy by providing detailed information about the lattice vibrations of the crystalline solid. For the related anhydrous nickel(II) chloride (NiCl₂), which has a layered crystal structure, two prominent Raman-active bands are observed at low temperatures. researchgate.net These bands, located at 175.2 cm⁻¹ and 270.9 cm⁻¹, are assigned to the E_g and A_1g optic phonons, respectively. researchgate.net These modes are characteristic of the vibrations within the crystal lattice. researchgate.net While this data is for the anhydrous form, the dihydrate would exhibit a more complex low-frequency spectrum due to the presence of coordinated water molecules and the resulting changes in crystal symmetry and lattice dynamics. The wavenumber range of 200-600 cm⁻¹ is typically associated with metal-ligand vibrations in related nickel complexes. sci-hub.se

Table 2: Principal Raman Peaks for Anhydrous NiCl₂ at 6K

Phonon Mode Frequency (cm⁻¹) Reference
E_g 175.2 researchgate.net

Electronic Spectroscopy for Ligand Field and d-Orbital Transitions

Electronic spectroscopy, primarily UV-Visible spectroscopy, is instrumental in examining the d-orbital splitting and electronic transitions of the nickel(II) ion, which are dictated by the ligand field environment.

In aqueous solutions, dichloronickel dihydrate forms the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which imparts a characteristic green color to the solution. The UV-Vis spectrum of these solutions shows two main absorption features: one in the 350-500 nm range and another in the 600-800 nm range. nih.gov The primary band in the near-UV region is located at approximately 393 nm. nih.gov In the visible region, two weaker bands are observed at about 656 nm and 720 nm. nih.gov

The positions of these absorption bands are sensitive to the concentration of chloride ions and the temperature. nih.govresearchgate.net As the concentration of NiCl₂ increases, the spectra exhibit a systematic red-shift (a shift to longer wavelengths). nih.govresearchgate.net For example, with increasing concentration, the band at ~393 nm can shift to ~405 nm, while the bands at ~656 nm and ~720 nm shift to ~670 nm and ~737 nm, respectively. nih.gov This phenomenon is attributed to the progressive replacement of coordinated water molecules by chloride ions, forming various chloroaquanickel(II) species such as [NiCl(H₂O)₅]⁺ and [NiCl₂(H₂O)₄]. researchgate.netnih.gov In some nickel complexes, a peak around 417 nm is specifically attributed to a d-d transition. chemmethod.comchemmethod.com

Table 3: UV-Vis Absorption Maxima for Aqueous Ni(II) Chloride Solutions

Transition Region Wavelength (nm) at Low Concentration Wavelength (nm) at High Concentration Reference
³A₂g → ³T₁g(P) ~393 ~405 nih.gov

The observed UV-Vis absorption bands are a direct consequence of the electronic structure of the nickel(II) ion. Ni(II) has a d⁸ electron configuration. stackexchange.com In the octahedral coordination environment provided by the two chloride ions and four water molecules in the solid state structure of trans-[NiCl₂(H₂O)₄] (a common form related to the dihydrate), the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. stackexchange.com

The electronic transitions from the ³A₂g ground state to excited triplet states (³T₂g, ³T₁g(F), and ³T₁g(P)) are spin-allowed and give rise to the characteristic absorption bands. Ligand field theory is used to interpret these spectra. nih.govresearchgate.net The band around 720 nm is typically assigned to the ³A₂g → ³T₂g transition, the broad feature around 656 nm is assigned to the ³A₂g → ³T₁g(F) transition, and the most intense band at approximately 393-417 nm corresponds to the ³A₂g → ³T₁g(P) transition. chemmethod.comchemmethod.comresearchgate.net The energy of these transitions is a measure of the ligand field splitting parameter (10Dq) and the Racah interelectronic repulsion parameter (B), providing quantitative insight into the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics

The application of Nuclear Magnetic Resonance (NMR) spectroscopy to dichloronickel dihydrate is fundamentally influenced by the paramagnetic nature of the Ni(II) ion. The d⁸ electronic configuration of Ni(II) results in two unpaired electrons in its high-spin octahedral complexes. These unpaired electrons create a strong local magnetic field that significantly affects nearby atomic nuclei.

Consequently, the NMR signals of ligands directly coordinated to the Ni(II) ion, or even those in close proximity in solution, experience substantial paramagnetic shifting and extreme line broadening. mdpi.com This broadening is often so severe that distinct, high-resolution peaks are not observed in the ¹H NMR spectrum for the complex itself. researchgate.net Instead, the presence of paramagnetic Ni(II) is characterized by the dramatic broadening and effective disappearance of resonances of interacting molecules in solution. mdpi.com For example, studies have shown that titrating Ni(II) into solutions containing biological molecules like histidine causes the complete removal of the histidine proton resonances from the NMR spectrum. mdpi.com While this effect complicates direct structural elucidation of the nickel complex by NMR, it serves as a powerful method to study the binding interactions between the paramagnetic Ni(II) ion and various substrates in solution.

Advanced Thermal Analysis Techniques

Thermal analysis methods are crucial for understanding the behavior of hydrated salts like dichloronickel dihydrate under the influence of temperature. These techniques provide information on phase transitions, thermal stability, and decomposition pathways.

Differential Scanning Calorimetry (DSC) for Thermal Event Characterization

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying thermal events such as dehydration. Studies on the thermal decomposition of nickel chloride hexahydrate (NiCl₂·6H₂O) show that it dehydrates in multiple steps, with the final step being the conversion of the dihydrate to the anhydrous form. akjournals.comscispace.com

DSC analysis reveals endothermic peaks corresponding to the energy absorbed during the removal of water molecules. For the transition from NiCl₂·2H₂O to anhydrous NiCl₂, a distinct endothermic event is observed. researchgate.net The temperature of this peak can vary with the heating rate. akjournals.com For instance, in one study, the dehydration of the dihydrate to anhydrous NiCl₂ occurred above 110°C. akjournals.com Another study involving a nickel(II) complex showed an endothermic peak at 89.35°C associated with the removal of water molecules, while melting occurred at a much higher temperature of 308.35°C. dujps.com The enthalpy change (ΔH) for the dehydration process can also be calculated from DSC measurements, providing quantitative data on the energy required to break the bonds between the nickel ion and the water molecules. akjournals.comscispace.com

Table 1: Illustrative DSC Thermal Events for Nickel Chloride Hydrates

TransitionEvent TypePeak Temperature (°C)Associated Process
NiCl₂·6H₂O → NiCl₂·2H₂OEndothermic~80 - 160Loss of 4 water molecules researchgate.net
NiCl₂·2H₂O → NiCl₂Endothermic> 110Loss of 2 water molecules akjournals.com

Note: Peak temperatures can vary based on experimental conditions like heating rate and atmosphere.

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Pathways

Thermogravimetric Analysis (TGA) provides quantitative information about the mass changes in a material as a function of temperature or time. It is particularly effective for studying dehydration processes. TGA of nickel chloride hydrates confirms the stepwise removal of water molecules. akjournals.comresearchgate.net

The dehydration of NiCl₂·6H₂O to anhydrous NiCl₂ occurs in distinct stages, with the final stage corresponding to the loss of the two water molecules from dichloronickel dihydrate. akjournals.comscispace.com This step is typically observed at temperatures above 110°C and is complete before the onset of any further decomposition of the anhydrous salt. akjournals.comresearchgate.net A TGA curve for this process shows a plateau corresponding to the stable dihydrate, followed by a sharp weight loss that stabilizes at a new plateau representing the anhydrous NiCl₂. researchgate.net For example, one study noted a weight loss at approximately 200°C which provided a measure of the water in the sample. google.com The theoretical weight loss for the transition from NiCl₂·2H₂O to NiCl₂ is approximately 21.8%, and TGA experiments confirm this value, validating the stoichiometry of the dehydration. akjournals.com

Table 2: TGA Decomposition Stages for Nickel Chloride Hexahydrate Dehydration

Temperature Range (°C)Decomposition StepTheoretical Mass Loss (%)Observed Mass Loss (%)
~50 - 110NiCl₂·6H₂O → NiCl₂·2H₂O + 4H₂O30.3~30 akjournals.com
> 110NiCl₂·2H₂O → NiCl₂ + 2H₂O15.2 (of original weight)~15 akjournals.com

Note: Values are illustrative and derived from studies on nickel chloride hexahydrate.

X-ray Based Spectroscopic and Diffraction Methods

X-ray techniques are powerful probes of both the long-range crystalline order and the short-range local atomic environment in materials.

X-ray Diffraction (XRD) for Bulk Crystallinity and Phase Identification

X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure and phase purity of a solid material. Each crystalline solid has a unique XRD pattern, which acts as a fingerprint. For the nickel chloride hydrate system, XRD can distinguish between the anhydrous (NiCl₂), dihydrate (NiCl₂·2H₂O), and hexahydrate (NiCl₂·6H₂O) forms, as each possesses a different crystal lattice. researchgate.netdergipark.org.tr

The XRD pattern of a crystalline sample like dichloronickel dihydrate consists of sharp peaks (Bragg reflections) at specific angles (2θ). The position and intensity of these peaks are determined by the crystal's unit cell dimensions and the arrangement of atoms within it. Studies on various nickel(II) complexes demonstrate that sharp, well-defined peaks in the diffraction pattern are indicative of a crystalline nature. dergipark.org.trasianpubs.org By comparing the experimental XRD pattern of a sample to standard patterns from databases like the International Centre for Diffraction Data (ICDD), one can confirm the identity and phase purity of the dichloronickel dihydrate. Furthermore, the average crystallite size can be estimated from the broadening of the XRD peaks using the Debye-Scherrer equation. dergipark.org.tr

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local geometric and electronic structure around a specific atom. springernature.com For dichloronickel dihydrate, XAS at the Ni K-edge can reveal details about the coordination environment of the Ni(II) ion. The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the nickel atom. nih.govscispace.com EXAFS analysis yields precise information about the number, type, and distance of the neighboring atoms in the first few coordination shells around the central Ni(II) ion.

Studies of aqueous NiCl₂ solutions show that the Ni(II) ion is typically octahedrally coordinated. nih.govnih.gov In dilute solutions, it exists as the aqua ion, [Ni(H₂O)₆]²⁺, with a Ni-O bond distance of approximately 2.07 Å. nih.gov As the chloride concentration increases, chloride ions can replace water molecules in the first coordination shell, forming inner-sphere complexes like [NiCl(H₂O)₅]⁺. nih.govnih.govresearchgate.net In such a complex, a Ni-Cl bond distance of around 2.35 Å has been reported. nih.gov This ability to directly probe the number of water and chloride ligands makes XAS invaluable for characterizing the specific coordination environment in solid dichloronickel dihydrate, where the Ni(II) ion is coordinated to both chloride ions and water molecules.

Table 3: Representative Ni(II) Local Coordination Parameters from XAS

SpeciesCoordination Number (N)Atom TypeBond Distance (R) in Å
[Ni(H₂O)₆]²⁺6Oxygen2.07 nih.gov
[NiCl(H₂O)₅]⁺5OxygenNot specified
1Chlorine2.35 nih.gov

Note: Data are from studies of aqueous nickel chloride solutions and are illustrative for the types of parameters obtained from XAS.

Computational and Theoretical Investigations of Dichloronickel Dihydrate

Molecular Dynamics and Monte Carlo Simulations of Hydration

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in solution. westmont.edu These methods use classical mechanics to simulate the movements and interactions of atoms and molecules over time.

Molecular dynamics simulations of a Ni(II) ion in water have been performed to study the structure and dynamics of water molecules surrounding the nickel ion. researchgate.net These simulations provide a detailed picture of the hydration shells that form around the ion in an aqueous solution. researchgate.net The first hydration shell of the Ni(II) ion is typically found to consist of six water molecules in an octahedral arrangement. nih.govresearchgate.net The second hydration shell is more variable in its structure. nih.gov

Monte Carlo simulations are another powerful tool for studying hydration. nih.govscispace.com These simulations use statistical methods to sample different configurations of the system and calculate thermodynamic properties, such as the free energy of hydration. nih.gov Both MD and MC simulations have been used to investigate the hydration structure of the Ni(II) ion, with results that are in good agreement with experimental values. acs.org

Table 3: Structural Properties of Ni(II) Hydration Shells from Simulations

This table presents key structural properties of the hydration shells around a Nickel(II) ion as determined by molecular simulations, offering insights into its coordination in aqueous solutions.

PropertySimulation Result
First Shell Coordination Number6
Average Ni-O distance (First Shell) (Å)2.06 - 2.25
Second Shell Coordination Number~12.9
Average Ni-O distance (Second Shell) (Å)~4.01

Source: Data compiled from various molecular dynamics and QM/MM simulation studies. shaoxc.comresearchgate.netacs.org

MD simulations can also be used to model the dynamic processes of phase transitions and the effects of temperature on dichloronickel dihydrate. For example, simulations can be employed to study the dehydration process, where the coordinated water molecules are lost upon heating. mdpi.com By simulating the system at different temperatures, researchers can observe the structural changes that occur as the dihydrate transforms into its anhydrous form. mdpi.com These simulations can provide insights into the mechanisms and thermodynamics of such phase transitions. researchgate.netmdpi.com

Theoretical Prediction of Spectroscopic Signatures

Computational methods are also valuable for predicting and interpreting the spectroscopic signatures of molecules. By calculating the electronic structure and vibrational modes of dichloronickel dihydrate, it is possible to predict its UV-Vis, IR, and Raman spectra.

Theoretical predictions of UV-Visible spectra for nickel chloride solutions show a systematic red-shift with increasing temperature and/or chloride concentration. researchgate.net These calculations can help identify the different nickel chloride species present in solution, such as [NiCl]+, NiCl2(aq), and [NiCl3]−. researchgate.net The calculated spectra can be compared with experimental data to validate the theoretical model and provide a more detailed understanding of the system. nih.gov For instance, the absorbance of Ni(II) solutions increases with concentration, and the absorption bands exhibit a red-shift, which can be correlated with the formation of different chloro-complexes. nih.gov

Table 4: Predicted Spectroscopic Features of Aqueous Ni(II) Chloride

This table outlines the predicted shifts in spectroscopic features for aqueous Nickel(II) Chloride solutions under changing conditions, as determined by theoretical and experimental studies.

Spectroscopic FeatureConditionPredicted Shift
UV-Vis Absorption Band (350–500 nm)Increasing NiCl₂ ConcentrationRed-shift from ~393 nm to ~405 nm
UV-Vis Absorption Band (600–800 nm)Increasing NiCl₂ ConcentrationRed-shift from ~720 nm to ~737 nm
UV-Vis Absorption Band (~393 nm)High MgCl₂ ConcentrationRed-shift to ~415 nm

Source: Data from UV-Vis spectroscopic studies of NiCl₂-H₂O and NiCl₂-MgCl₂-H₂O systems. nih.gov

Ligand Field Theory and Molecular Orbital Analysis for Electronic Properties

The electronic properties of dichloronickel dihydrate, NiCl₂(H₂O)₂, are primarily dictated by the d-electron configuration of the nickel(II) ion (Ni²⁺) and the local coordination environment created by the chloride and water ligands. Both Ligand Field Theory (LFT) and Molecular Orbital (MO) theory provide powerful frameworks for understanding the bonding, electronic structure, and spectroscopic characteristics of this compound.

In its solid state, dichloronickel dihydrate features a polymeric structure where each nickel ion is in an octahedral coordination environment. The nickel center is coordinated to four chloride ions, which bridge to adjacent nickel ions, and two water molecules located in trans positions. For the purpose of theoretical analysis, a simplified mononuclear complex, trans-[NiCl₂(H₂O)₄], is often considered a representative model, as it captures the essential features of the local D₄h symmetry around the Ni²⁺ ion.

Ligand Field Theory Analysis

Ligand Field Theory, an extension of crystal field theory, describes the interaction between the metal d-orbitals and the ligand orbitals. In an octahedral field (Oₕ symmetry), the five degenerate d-orbitals of the Ni²⁺ ion (a d⁸ configuration) are split into two energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g). The energy separation between these levels is denoted as Δ_o (the octahedral splitting parameter).

The ligands surrounding the Ni²⁺ ion in dichloronickel dihydrate are water (H₂O) and chloride (Cl⁻). According to the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, water is a stronger field ligand than chloride. This difference in ligand field strength causes a distortion from a perfect octahedral symmetry to a tetragonal symmetry (D₄h). This reduction in symmetry leads to further splitting of the t₂g and e_g orbitals.

The e_g set splits into the b₁g (dₓ²-y²) and a₁g (d_z²) orbitals.

The t₂g set splits into the e_g (d_xz, d_yz) and b₂g (d_xy) orbitals.

The electronic configuration for a d⁸ ion like Ni²⁺ in a high-spin octahedral or distorted octahedral field is t₂g⁶ e_g². The electrons will fill the lower energy t₂g orbitals before pairing, and then occupy the higher energy e_g orbitals. The ground state for Ni²⁺ in this environment is a ³A₂g state. The electronic absorption spectra of such complexes are characterized by spin-allowed transitions from this ground state to excited triplet states.

The energies of these transitions are related to the ligand field splitting parameter (Δ_o or 10Dq) and the Racah interelectronic repulsion parameter (B). For trans-[NiCl₂(H₂O)₄], these parameters can be determined from experimental absorption spectra. The presence of both strong-field (H₂O) and weak-field (Cl⁻) ligands results in an average ligand field environment that dictates the magnitude of the splitting.

Molecular Orbital Analysis

While LFT provides a good qualitative picture, Molecular Orbital (MO) theory offers a more complete description of the bonding by considering the covalent character of the metal-ligand interactions. In this model, atomic orbitals of the metal and the ligands combine to form bonding, non-bonding, and anti-bonding molecular orbitals.

For an octahedral complex, the metal's 3d, 4s, and 4p orbitals are considered.

The 4s orbital has a₁g symmetry.

The 4p orbitals have t₁u symmetry.

The 3d orbitals split into e_g (d_z², dₓ²-y²) and t₂g (d_xy, d_xz, d_yz) sets.

The ligand group orbitals of appropriate symmetry (also a₁g, t₁u, and e_g for σ-bonding) combine with the metal orbitals.

The metal e_g orbitals and ligand σ-orbitals form bonding (e_g) and anti-bonding (e_g*) MOs.

The metal t₂g orbitals are typically non-bonding or weakly π-bonding with ligand p-orbitals.

In the case of dichloronickel dihydrate, the MO diagram would be more complex due to the D₄h symmetry. The primary interactions involve the σ-donor orbitals from the four chloride and two water ligands with the Ni²⁺ e_g orbitals. The t₂g orbitals of the nickel ion are less affected by σ-bonding and will be influenced by any π-interactions with the chloride p-orbitals. The highest occupied molecular orbitals (HOMO) will have significant metal d-orbital character (specifically the t₂g-like orbitals), and the lowest unoccupied molecular orbitals (LUMO) will be the anti-bonding e_g*-like orbitals. The energy difference between these frontier orbitals corresponds to the ligand field splitting energy (Δ_o).

Computational studies using methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure and bonding. Calculations on related systems like cis- and trans-[NiCl₂(H₂O)₄] have shown that the cis isomer is slightly more stable. Such calculations can also provide optimized geometries, including bond lengths and angles, which are in good agreement with experimental data.

Calculated and Experimental Bond Lengths for [NiCl₂(H₂O)₄] Isomers
IsomerBondCalculated Bond Length (Å) at PBE0/SDD(Ni)∪6-31G(d,p)(E) LevelExperimental Bond Length (Å)
cis-[NiCl₂(H₂O)₄]Ni-Cl2.374 - 2.3972.371 - 2.395
Ni-O2.058 - 2.0802.053 - 2.081
trans-[NiCl₂(H₂O)₄]Ni-Cl-2.359 - 2.38
Ni-O-2.05 - 2.10

The energy gap between the HOMO and LUMO is a critical parameter that influences the reactivity and electronic spectra of the complex. For dichloronickel dihydrate, this gap corresponds to the energy required to promote an electron from the filled t₂g-like orbitals to the unoccupied e_g*-like orbitals, giving rise to the characteristic green color of the compound.

Applications in Advanced Materials Science and Engineering

Precursor in Nanomaterial Synthesis

The compound is extensively utilized as a starting material for the synthesis of nickel-containing nanomaterials, including metallic nickel nanoparticles and nickel oxide-based nanostructures. Its solubility and reactivity are key factors that allow for its use in diverse synthetic methodologies.

Dichloronickel dihydrate is a versatile precursor for the synthesis of nickel (Ni) nanoparticles and nanostructures with controlled size, shape, and crystallinity. Various chemical synthesis routes employ this compound to produce nanomaterials with desired morphologies, such as spherical particles, star-like shapes, and flower-like or urchin-like structures. mdpi.comijtrd.com The choice of synthesis method and the control of reaction parameters are crucial in determining the final characteristics of the nanoparticles.

One common approach is the chemical reduction method, where nickel(II) chloride is reduced in a solvent using a reducing agent. eurekaselect.comijera.com For instance, hydrazine (B178648) hydrate (B1144303) has been effectively used as a reducing agent in an ethylene (B1197577) glycol medium to produce crystalline nickel nanoparticles with a face-centered cubic structure. ijtrd.comijera.com The molar ratio of the reducing agent to the nickel salt can influence the morphology of the resulting nanoparticles. ijtrd.com Other synthesis techniques include the hydrothermal method, a one-pot process that can yield single-crystal Ni particles, and the solvothermal process, which is another straightforward method for converting nickel chloride into stable nickel nanoparticles. nih.govresearchgate.net Green synthesis approaches have also been developed, utilizing plant extracts as reducing and stabilizing agents to form nickel nanoparticles from nickel chloride. instanano.com

The table below summarizes various synthesis methods for nickel nanoparticles using a nickel chloride precursor.

Synthesis MethodReducing Agent/MediumKey FeaturesResulting Nanostructure
Chemical ReductionHydrazine hydrate in ethylene glycolSimple, low-temperature process. eurekaselect.comresearchgate.netSpherical and star-like nanoparticles. ijtrd.com
HydrothermalBorane-ammonia complexOne-pot synthesis without intermediate compounds. nih.govSingle-crystal spherical Ni particles. nih.gov
SolvothermalNot specifiedSimple one-pot process. researchgate.netHigh-stability nickel nanoparticles. researchgate.net
Green SynthesisDesmodium Gangeticum leaves extractBiological method using plant extracts. instanano.comNickel nanoparticles. instanano.com

This table is generated based on the provided research findings and illustrates various methods for synthesizing nickel nanoparticles from a nickel chloride precursor.

Dichloronickel dihydrate is a frequently used precursor for the synthesis of nickel oxide (NiO) nanoparticles and other nanostructured forms. These materials are of significant interest due to their p-type semiconducting properties and applications in catalysis, battery cathodes, and sensors. Various synthesis routes, such as co-precipitation, sol-gel, and thermal decomposition, utilize nickel chloride to produce NiO with controlled morphologies and crystallite sizes. researchgate.netchesci.com

In the co-precipitation method, an aqueous solution of nickel(II) chloride hexahydrate is reacted with a precipitating agent like sodium hydroxide (B78521) to form a nickel hydroxide precursor, which is then calcined to yield NiO nanoparticles. researchgate.netkashanu.ac.ir The sol-gel method also employs nickel chloride as a precursor, where its hydrolysis and condensation lead to the formation of a gel that is subsequently heat-treated to obtain NiO. chesci.com The morphology of the resulting NiO can be influenced by the specific nickel salt used as the precursor. espublisher.com For example, using nickel chloride can result in a mud-like morphology, whereas nickel nitrate (B79036) may produce spherical grains. espublisher.com Other methods, such as solid-state thermal decomposition of a nickel(II) complex derived from nickel chloride, have been shown to produce cubic nano-sized NiO nanoparticles. pnu.ac.ir

The following table outlines different synthesis methods for producing nickel oxide-based materials from a nickel chloride precursor.

Synthesis MethodKey ReagentsKey FeaturesResulting Material
Co-precipitationSodium hydroxideSimple and cost-effective method. researchgate.netNanostructured NiO with a face-centered cubic structure. kashanu.ac.ir
Sol-GelVariesAllows for control over particle size. chesci.comCrystalline NiO with a size of about 19nm has been reported. chesci.com
Thermal DecompositionAcyclic nickel(II) complexSolid-state reaction in the absence of a template or surfactant. pnu.ac.irPure, cubic phase NiO nanoparticles with an average size of 5-10 nm. pnu.ac.ir
HydrothermalThioglycerol (capping agent)Produces nanostructured NiO with a hexagonal structure. ijirmps.orgNiO nanocrystals with a size distribution of 20-38 nm. ijirmps.org

This table is generated based on the provided research findings and showcases different approaches to synthesizing nickel oxide materials using a nickel chloride precursor.

Component in Thin Film Deposition Techniques

Dichloronickel dihydrate and its derivatives are utilized in various thin film deposition techniques to create nickel-containing films for a range of applications. These techniques include atomic layer deposition (ALD), chemical vapor deposition (CVD), and sol-gel methods.

In ALD, a derivative of dichloronickel, such as dichloro(N,N,N′,N′-tetramethyl-1,3-propanediamine)nickel(II) [NiCl₂(TMPDA)], has been used as a precursor to deposit nickel sulfide (B99878) and nickel nitride thin films. nih.govscispace.com This precursor, which can be synthesized from nickel chloride, allows for the growth of films at low temperatures. scispace.com The ALD process enables precise control over film thickness and composition, which is critical for applications in electronics and energy.

CVD is another technique where nickel compounds, sometimes derived from nickel chloride, are used to grow thin films. rsc.org For instance, NiO thin films have been prepared via CVD, which can result in films with a preferential (100) orientation. cnr.it Sol-gel techniques also employ nickel chloride to produce nickel oxide thin films. nih.gov In this method, a solution containing the nickel precursor is coated onto a substrate and then heated to form the oxide film. nih.gov Additionally, other methods like drop-dry deposition have been used to create NiO thin films from precursors, which are then suitable for electronic and electrochemical applications. mdpi.com

Development of Nickel-Containing Functional Materials

Dichloronickel dihydrate is a key building block in the synthesis of various nickel-containing functional materials, including coordination polymers. These materials are of interest for their unique structures and potential applications in areas such as catalysis and materials science. mdpi.commdpi.com

The synthesis of these materials often involves reacting nickel(II) chloride with organic ligands. For example, a coordination polymer with a polymeric structure has been synthesized from the reaction of nickel(II) chloride with 2-(4-bromophenoxy)acetohydrazide (B95197) in 2-propanol. mdpi.com Similarly, nickel-based coordination polymers have been constructed using ligands like 2-mercaptobenzoic acid and cyamelurate, with nickel chloride serving as the nickel source. mdpi.comiucr.org These coordination polymers can sometimes be used as precursors themselves to be converted into other functional materials, such as porous NiO nanorods, through processes like heat treatment. rsc.org

Role in Battery and Energy Storage Precursor Chemistry

Dichloronickel dihydrate plays a significant role as a precursor in the synthesis of materials for batteries and energy storage applications. It is particularly important in the fabrication of cathode materials for certain types of batteries. nih.govscilit.com

For instance, nickel chloride is used in the synthesis of Ni-NiCl₂ composite cathode materials for fast-response thermal batteries. nih.govfrontiersin.org In this application, nickel chloride hexahydrate is first calcined and then reduced to create a composite with metallic nickel, which improves the conductivity and performance of the cathode. nih.govfrontiersin.org The use of nickel chloride as a precursor is also relevant in the context of lithium-ion batteries, where it can be a starting material for synthesizing nickel-containing cathode materials like nickel-cobalt-manganese (NCM) precursors. imim.pl The development of nickel-based sulfide materials for batteries is another area where nickel chloride can be a key ingredient. scilit.com

Catalytic Applications and Reaction Mechanism Studies

Homogeneous Catalysis Utilizing Dichloronickel Dihydrate Precursors

In homogeneous catalysis, dichloronickel dihydrate is frequently used to generate catalytically active species in situ. Typically, this involves the reduction of the Ni(II) salt to lower oxidation states, such as Ni(0) or Ni(I), in the presence of ligands and reducing agents, which then initiate the catalytic cycle.

Nickel-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation. Dichloronickel dihydrate is a common starting material for these transformations, offering a less expensive alternative to palladium catalysts. The general mechanism for these reactions involves the in situ reduction of a Ni(II) precatalyst to a Ni(0) species. This active catalyst then undergoes oxidative addition with an organic halide, followed by transmetalation with an organometallic reagent (in the case of Suzuki, Kumada, and Negishi reactions) and concludes with reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst.

The Kumada coupling, which pairs organic halides with Grignard reagents, can be effectively catalyzed by systems derived from nickel(II) chloride. In a notable example, a ligand-free Kumada cross-coupling of aryl bromides with tert-butyl Grignard reagents was achieved using NiCl₂·1.5H₂O as the nickel precursor. This method proved effective for constructing sterically hindered aryl-substituted quaternary centers. The reaction proceeds efficiently at low temperatures, minimizing side reactions and accommodating a variety of functional groups.

Table 1: Ligand-Free NiCl₂-Catalyzed Kumada Coupling of 4-Bromoanisole with t-BuMgCl
Nickel PrecursorReaction Temperature (°C)Time (min)Yield of 2a (%)Ratio (tBu/iBu Product)
NiCl₂030535:1
NiCl₂·(H₂O)₁.₅-10306215:1
NiCl₂·(H₂O)₆030454:1
Data adapted from research on ligand-free nickel-catalyzed Kumada couplings.

While direct examples for other named couplings are varied, the underlying principle remains. For Negishi couplings, which use organozinc reagents, Ni(II) precursors are similarly reduced to initiate catalysis. The versatility of these reactions allows for the coupling of various aryl, vinyl, and alkyl halides.

Nickel catalysts derived from dichloronickel dihydrate are effective in hydrogenation reactions, where hydrogen is added across double or triple bonds. The active catalyst is typically a finely divided, highly reactive form of nickel(0), which can be generated from anhydrous NiCl₂ by reduction with agents like lithium powder in the presence of an electron carrier like naphthalene. This system is capable of hydrogenating a wide range of organic compounds, including alkenes, alkynes, and carbonyl compounds under mild conditions.

Furthermore, nickel(II) salts themselves can act as pre-catalysts for transfer hydrogenation, a process where a molecule other than H₂ gas serves as the hydrogen source. A ligandless system using an inexpensive and air-stable nickel(II) salt as the pre-catalyst, zinc powder as a reductant, and water as the hydrogen source has been developed for the effective hydrogenation of alkenes and alkynes. This method demonstrates high functional group tolerance and operates under mild reaction conditions.

Dichloronickel acts as a mild Lewis acid, enabling its use as a catalyst for chemo- and regioselective transformations. A prime example is the thioacetalization of aldehydes, a common method for protecting the carbonyl group. Anhydrous nickel(II) chloride, readily prepared by heating the dihydrate, has been shown to be a highly efficient catalyst for this reaction.

This catalytic system exhibits excellent chemoselectivity, preferentially protecting aldehydes over ketones. The reaction proceeds smoothly at room temperature and is compatible with a wide range of other protecting groups, such as acetyl, benzyl, and silyl (B83357) ethers. The protocol is effective for aromatic, aliphatic, and unsaturated aldehydes, using either thiols or dithiols to form the corresponding dithioacetals in high yields.

Table 2: NiCl₂-Catalyzed Thioacetalization of Various Aldehydes
Aldehyde SubstrateThiol/Dithiol ReagentTime (h)Yield (%)
Benzaldehyde1,2-Ethanedithiol0.596
4-Chlorobenzaldehyde1,2-Ethanedithiol0.595
4-Nitrobenzaldehyde1,3-Propanedithiol1.094
Cinnamaldehyde1,2-Ethanedithiol0.7592
OctanalEthanethiol2.588

Heterogeneous Catalysis and Supported Nickel Systems

For heterogeneous catalysis, dichloronickel dihydrate is a common precursor for preparing supported nickel catalysts, where nickel particles are dispersed on the surface of a high-surface-area material like alumina, silica, or carbon.

The wet impregnation method is a standard and widely used technique for preparing supported nickel catalysts. This process involves dissolving a soluble nickel salt, such as dichloronickel dihydrate or nickel nitrate (B79036), in a solvent (typically water) to form an impregnation solution. A porous support material, like γ-Al₂O₃, is then immersed in this solution. The solution fills the pores of the support, and the solvent is subsequently removed by drying. The final step is calcination at high temperatures, which decomposes the salt precursor (e.g., NiCl₂) into nickel oxide (NiO). This oxide is then typically reduced under a hydrogen atmosphere to produce finely dispersed metallic nickel (Ni) particles, which serve as the active catalytic sites. The concentration of the initial salt solution and the properties of the support material are critical parameters that control the final nickel loading and dispersion, which in turn dictate the catalyst's activity and stability.

Mechanistic studies are crucial for understanding and optimizing catalytic processes. For reactions starting with Ni(II) precursors like dichloronickel dihydrate, the investigation often begins with the initial reduction step to the catalytically active species. The subsequent catalytic cycle can involve various nickel oxidation states.

For many cross-coupling reactions, a Ni(0)/Ni(II) cycle is operative. This cycle consists of three fundamental steps:

Oxidative Addition: The active Ni(0) species reacts with an organic electrophile (e.g., an aryl halide, Ar-X), inserting into the carbon-halogen bond to form a Ni(II) intermediate (Ar-Ni(II)-X).

Transmetalation: The Ni(II) intermediate reacts with an organometallic nucleophile (e.g., an organozinc reagent, R-ZnX, in a Negishi coupling), exchanging its halide ligand for the organic group from the nucleophile to form a diorganonickel(II) complex (Ar-Ni(II)-R).

Reductive Elimination: This final step involves the formation of a new C-C bond between the two organic ligands (Ar-R), which are eliminated from the nickel center, regenerating the active Ni(0) catalyst to continue the cycle.

In some systems, particularly reductive cross-electrophile couplings or photoredox reactions, more complex cycles involving Ni(I) and Ni(III) intermediates have been identified. For instance, a Ni(I)-Ni(III) cycle can be initiated by the reduction of the Ni(II) precatalyst to a Ni(I) species. This Ni(I) complex can then undergo oxidative addition with an electrophile to form a high-valent Ni(III) intermediate, which subsequently undergoes reductive elimination to form the product and regenerate a Ni(I) species. Understanding which cycle is dominant under specific reaction conditions is key to controlling reaction outcomes and selectivity.

Exploration of Redox Chemistry in Catalytic Pathways

The catalytic versatility of nickel compounds, including dichloronickel dihydrate, is fundamentally rooted in the element's ability to access multiple oxidation states. researchgate.net Nickel can readily participate in electron transfer processes, cycling between states such as Ni(0), Ni(I), Ni(II), and Ni(III), which is a cornerstone of its catalytic prowess in a wide array of organic transformations. researchgate.netmdpi.com Dichloronickel complexes often serve as robust and air-stable precatalysts. encyclopedia.pub In many catalytic applications, the Ni(II) center is reduced in situ to a lower-valent species, typically Ni(0), to enter the catalytic cycle. encyclopedia.pubresearchgate.net

The core of nickel's catalytic activity is frequently described by a cycle involving two fundamental and opposing reaction types: oxidative addition and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition : This process involves the insertion of the nickel center into a covalent bond, which increases both the oxidation state and the coordination number of the metal. wikipedia.org In a typical cross-coupling reaction, a catalytically active Ni(0) species will react with an organic halide (R-X). The Ni(0) is oxidized to Ni(II) as it breaks the R-X bond, forming a new organonickel complex. libretexts.orgyoutube.com This is a critical step for substrate activation.

Reductive Elimination : This is the reverse of oxidative addition and is often the final, product-forming step in a catalytic cycle. wikipedia.org In this step, two ligands on the nickel center couple to form a new bond, and the metal center is reduced. For instance, a Ni(II) complex can eliminate the desired product, which regenerates the catalytically active Ni(0) species, allowing the cycle to continue. libretexts.orgyoutube.com For reductive elimination to occur, the two groups must typically be adjacent in the metal's coordination sphere. wikipedia.org

While the Ni(0)/Ni(II) redox couple is central to many catalytic cycles, such as Suzuki, Negishi, and Sonogashira couplings, nickel catalysis is not limited to two-electron processes. wikipedia.org Many reactions proceed through single-electron transfer (SET) pathways, which involve Ni(I) and Ni(III) intermediates. The accessibility of these odd-electron oxidation states facilitates radical pathways, expanding the scope of nickel catalysis to reactions that are challenging for other metals. nih.gov

The electronic properties and reactivity of the nickel center are profoundly influenced by the coordinating ligands. nih.gov Ligands can modulate the steric and electronic environment of the nickel atom, thereby stabilizing specific oxidation states and influencing the facility of oxidative addition and reductive elimination steps. In some cases, ligands can be "redox-active," participating directly in electron transfer processes. nih.gov This means the ligand itself can be oxidized or reduced, allowing the catalytic reaction to proceed through a two-electron process from the perspective of the substrate, while the nickel center's formal oxidation state remains unchanged. nih.gov The geometry of the complex also plays a critical role; for example, studies have shown that four-coordinate, square-planar nickel radical complexes tend to feature ligand-centered radicals, whereas three-coordinate, trigonal planar complexes are more likely to be nickel-centered radicals. nih.gov

The table below outlines the changes in the nickel center during the key redox steps of a generalized catalytic cross-coupling cycle.

Table 1: Redox Processes in a Generalized Nickel-Catalyzed Cross-Coupling Cycle

Catalytic Step Initial Nickel State Final Nickel State Change in Oxidation State Process Description
Activation Ni(II) (Precatalyst) Ni(0) -2 The precatalyst is reduced by an external reductant to generate the active catalyst.
Oxidative Addition Ni(0) Ni(II) +2 The nickel atom inserts into the substrate's bond (e.g., C-X), activating the substrate. wikipedia.org
Transmetalation Ni(II) Ni(II) 0 A group from another metallic reagent is transferred to the nickel center (No change in Ni oxidation state).

| Reductive Elimination | Ni(II) | Ni(0) | -2 | Two ligands couple to form the final product, and the active Ni(0) catalyst is regenerated. libretexts.orglibretexts.org |

Future Directions and Emerging Research Frontiers

Development of Sustainable Synthetic Routes for Dichloronickel Dihydrate

While dichloronickel dihydrate is commonly produced by heating its hexahydrate form, future research is increasingly focused on developing more sustainable and environmentally friendly synthetic methods. researchgate.net The principles of green chemistry are driving innovation away from energy-intensive processes and the use of hazardous reagents.

Current research in the broader field of nickel chemistry points towards eco-friendly approaches that can be adapted for the synthesis of specific hydrates like dichloronickel dihydrate. For instance, methods utilizing plant extracts or other biological materials as reducing and capping agents for the synthesis of nickel-based nanoparticles from nickel chloride precursors are gaining traction. mdpi.commdpi.com These "green synthesis" routes often occur under mild conditions and avoid the use of toxic organic solvents.

Future research in this area will likely focus on:

Solvent-free synthesis: Exploring mechanochemical methods or solid-state reactions that eliminate the need for solvents altogether. researchgate.net

Bio-inspired synthesis: Utilizing microorganisms or plant-based extracts to mediate the formation of dichloronickel dihydrate in aqueous solutions under ambient conditions.

Circular economy approaches: Developing methods to synthesize dichloronickel dihydrate from recycled nickel-containing materials, such as spent catalysts or batteries, thereby reducing waste and reliance on virgin nickel sources. rsc.org

A comparative look at conventional versus potential green synthetic routes is presented below:

Parameter Conventional Method (Heating Hexahydrate) Potential Green Synthesis Routes
Energy Input High (requires heating)Low (often at room temperature)
Solvents Often none, but precursors may involve solventsPrimarily water or solvent-free
Reagents None, relies on dehydrationBio-based reducing/capping agents
Waste Generation Minimal, water is the only byproductBiodegradable waste

In Situ Spectroscopic Characterization of Reaction Intermediates

Understanding the precise mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. A significant frontier in catalysis research is the use of in situ and operando spectroscopic techniques to observe the catalyst and reaction intermediates under actual working conditions. ethz.chornl.govyoutube.com These methods provide real-time insights into the dynamic changes occurring at the molecular level.

For reactions involving dichloronickel dihydrate as a precatalyst, techniques such as X-ray Absorption Spectroscopy (XAS), Infrared (IR) Spectroscopy, and Raman Spectroscopy are invaluable. ucl.ac.uk They allow researchers to track the oxidation state of the nickel center, identify the ligands coordinated to it, and detect transient intermediates that are critical to the catalytic cycle.

Future research will likely leverage these advanced spectroscopic methods to:

Identify the active nickel species generated from dichloronickel dihydrate during catalysis.

Elucidate the reaction pathways and identify rate-determining steps in nickel-catalyzed transformations. digitellinc.com

Understand deactivation mechanisms by observing changes in the catalyst structure over time.

Correlate the electronic and geometric structure of catalytic intermediates with their reactivity. morressier.com

Spectroscopic Technique Information Gained Relevance to Dichloronickel Dihydrate Catalysis
In Situ X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination number, and local environment of nickel atoms.Tracking the transformation of the Ni(II) precatalyst to active Ni(0) or Ni(I) species and identifying intermediates.
Operando Infrared (IR) Spectroscopy Identification of adsorbed molecules and surface functional groups.Observing the binding of reactants and the formation of product precursors on the catalyst surface.
Raman Spectroscopy Vibrational modes of catalyst and adsorbed species.Characterizing the structure of nickel complexes and their interactions with substrates.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT) and machine learning (ML), has become an indispensable tool in modern catalysis research. acs.org These methods allow for the in-silico design and screening of catalysts, significantly accelerating the discovery of new and improved catalytic systems. rsc.orgrsc.org

In the context of dichloronickel dihydrate, computational modeling can be used to:

Predict the geometric and electronic structure of nickel complexes with various ligands.

Calculate reaction pathways and activation energies for catalytic cycles. chemrxiv.org

Understand the role of ligands and solvents in determining catalyst activity and selectivity. researchgate.net

Screen large libraries of potential ligands to identify promising candidates for experimental investigation. nih.gov

The integration of machine learning with high-throughput experimentation is a particularly exciting frontier. qub.ac.uk By training ML models on existing experimental and computational data, researchers can develop predictive tools that can rapidly identify optimal catalyst compositions and reaction conditions for specific applications, such as CO₂ methanation. geneonline.comgeneonline.com This data-driven approach holds immense promise for the rational design of next-generation nickel catalysts derived from dichloronickel dihydrate. mdpi.comresearcher.life

Expanding Applications in Green Chemistry and Sustainable Technologies

Dichloronickel dihydrate and its derivatives are poised to play a significant role in the transition to a more sustainable chemical industry. Research is actively exploring their application in various green chemistry and sustainable technology domains.

Key areas of application include:

Biomass Conversion: Nickel-based catalysts are effective in the conversion of lignocellulosic biomass into biofuels and valuable platform chemicals. Their ability to catalyze reactions such as hydrodeoxygenation and reforming is of particular interest.

CO₂ Reduction: Electrocatalytic and photocatalytic reduction of carbon dioxide into fuels and chemical feedstocks is a critical area of research for carbon capture and utilization (CCU). Nickel complexes, often prepared from dichloronickel precursors, have shown promise as efficient and selective catalysts for this transformation. nih.govrsc.orgrsc.orgfrontiersin.org

Hydrogen Production: Nickel-based materials are being investigated as cost-effective electrocatalysts for the hydrogen evolution reaction (HER) in water splitting, a key technology for producing green hydrogen. chemrxiv.org

Sustainable Energy Storage: Nickel is a critical component in the cathodes of lithium-ion batteries and other energy storage systems, which are essential for electric vehicles and grid-scale storage of renewable energy. bioengineer.org

The versatility of nickel catalysts in promoting sustainable chemical transformations is a major driver for future research.

Exploration of New Ligand Architectures for Enhanced Catalytic Performance

The performance of a homogeneous catalyst is critically dependent on the nature of the ligands coordinated to the metal center. The exploration of new ligand architectures is a central theme in catalysis research, aiming to enhance the activity, selectivity, and stability of nickel catalysts derived from dichloronickel dihydrate. uwa.edu.au

Recent advancements have focused on the design and synthesis of a wide variety of ligand classes, including:

N-Heterocyclic Carbenes (NHCs): These ligands form strong bonds with nickel and offer a high degree of steric and electronic tunability, leading to highly active and robust catalysts. researchgate.net

Phosphine (B1218219) Ligands: Both monodentate and bidentate phosphine ligands are widely used in nickel catalysis, and ongoing research is focused on developing novel phosphine frameworks with tailored properties. nih.gov

Pincer Ligands: Tridentate "pincer" ligands provide a rigid and well-defined coordination environment around the nickel center, which can lead to enhanced stability and unique reactivity. chemrevlett.com

High-throughput screening (HTS) techniques are being increasingly employed to rapidly evaluate large libraries of ligands for specific catalytic applications. researchgate.netnih.govrsc.org This approach, combined with computational modeling, allows for the accelerated discovery of optimal ligand-metal combinations. The development of modular, air-stable nickel precatalysts also facilitates the screening of a diverse range of ligands for various chemical transformations. nih.gov The ongoing exploration of novel ligand architectures will undoubtedly lead to the development of highly efficient nickel catalysts for a wide array of synthetic transformations. bcrec.idnih.gov

Q & A

Q. What are the established methods for synthesizing dichloronickel dihydrate, and how can purity be optimized during crystallization?

Synthesis typically involves controlled hydration of anhydrous nickel chloride under inert atmospheres (e.g., argon) to prevent oxidation. A common protocol includes:

  • Dissolving NiCl₂ in deionized water (ASTM Type I purity, as per ) under reflux.
  • Slow evaporation at 4°C to promote crystal growth.
  • Filtering and washing with cold ethanol to remove impurities.

Q. Purity Optimization :

  • Use ion-exchange resins () to pre-treat solvents.
  • Monitor pH during crystallization; deviations >0.5 units can introduce hydroxide contaminants.
  • Validate purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How should researchers characterize the thermal stability of dichloronickel dihydrate, and what instrumental parameters are critical?

Thermogravimetric analysis (TGA) is the primary method. Key parameters:

  • Heating rate : 5°C/min to avoid kinetic distortions.
  • Atmosphere : Nitrogen (prevents oxidative decomposition).
  • Sample mass : ≤10 mg to ensure uniform heat transfer.

Q. Data Interpretation :

  • Weight loss at 110–130°C corresponds to dehydration (loss of 2H₂O).
  • Residual mass should align with theoretical NiCl₂ yield (calculate stoichiometrically). Discrepancies >2% indicate impurities or incomplete dehydration .

Q. What spectroscopic techniques are most effective for analyzing the coordination geometry of nickel in dichloronickel dihydrate?

  • UV-Vis Spectroscopy : Identify d-d transitions (e.g., ³A₂g → ³T₁g for octahedral Ni²⁺) in aqueous solutions.
  • Electron Paramagnetic Resonance (EPR) : Detect paramagnetic Ni(II) centers (g ≈ 2.2–2.3).
  • X-ray Absorption Spectroscopy (XAS) : Resolve bond lengths and oxidation states at the Ni K-edge.

Methodological Note : Calibrate instruments using hexaaquanickel(II) chloride ([Ni(H₂O)₆]Cl₂) as a reference () to validate coordination symmetry .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported crystallographic data for dichloronickel dihydrate?

Contradictions often arise from variations in hydration states or lattice parameters. Steps to address:

Density Functional Theory (DFT) : Simulate optimized geometries under different hydration conditions.

Rietveld Refinement : Cross-validate experimental XRD patterns with computational models.

Error Analysis : Compare bond-length discrepancies (>0.05 Å) to identify systematic errors (e.g., temperature-dependent lattice expansion) .

Table 1 : Example of conflicting lattice parameters and resolution strategies

Studya (Å)b (Å)c (Å)Resolution Method
A8.216.547.89DFT + Rietveld
B8.186.517.92Synchrotron XRD

Q. What experimental designs are suitable for studying the ligand substitution kinetics of dichloronickel dihydrate in aqueous systems?

A stopped-flow spectrophotometry approach is recommended:

  • Control Variables : pH (4.0–7.0), ionic strength (adjusted with NaClO₄), and temperature (10–40°C).
  • Competing Ligands : Introduce EDTA or NH₃ to track substitution rates.
  • Data Collection : Monitor absorbance changes at 390 nm (Ni²⁺-ligand charge-transfer band) over milliseconds.

Theoretical Framework : Link results to the Eigen-Wilkins mechanism for octahedral substitution kinetics (). Use Eyring plots to derive activation parameters (ΔH‡, ΔS‡) .

Q. How can researchers address conflicting reports on the environmental degradation pathways of dichloronickel dihydrate?

Contradictions may stem from varying experimental conditions (e.g., light exposure, microbial activity). A systematic approach includes:

Controlled Photolysis : Use UV-Vis lamps (254 nm) to isolate light-induced pathways.

Microcosm Studies : Simulate soil/water matrices with defined microbial consortia ().

Analytical Cross-Validation : Combine HPLC-MS (for organic intermediates) and ICP-OES (for nickel speciation) .

Critical Analysis : Replicate prior studies () while controlling for overlooked variables (e.g., dissolved oxygen, anion interference) .

Q. What strategies ensure reproducibility in catalytic studies involving dichloronickel dihydrate as a precursor?

  • Precursor Standardization : Pre-dry NiCl₂·2H₂O at 100°C for 2 hours ().
  • Catalyst Activation : Reduce Ni²⁺ under H₂ flow (200°C) to form active Ni⁰ sites.
  • Benchmarking : Compare turnover frequencies (TOF) against well-characterized catalysts (e.g., Ni/C) .

Q. Common Pitfalls :

  • Unaccounted chloride leaching (detect via ion chromatography).
  • Surface oxidation during handling (use gloveboxes, ) .

Q. How can advanced statistical methods resolve discrepancies in toxicity data for nickel compounds like dichloronickel dihydrate?

  • Meta-Analysis : Aggregate data from in vitro and in vivo studies (). Apply random-effects models to account for heterogeneity.
  • Dose-Response Modeling : Use PROAST or Benchmark Dose Software to re-evaluate NOAEL/LOAEL values.
  • Confounder Adjustment : Control for pH, particle size, and bioavailability () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.